molecular formula C20H17F3N2O2S B2907935 ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226441-51-5

ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2907935
CAS No.: 1226441-51-5
M. Wt: 406.42
InChI Key: YHHRMTRHILBNRP-UHFFFAOYSA-N
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Description

Ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is an organic compound belonging to the class of imidazoles This compound is notable for its unique chemical structure, featuring an ethyl acetate group attached to an imidazole ring through a sulfur atom, combined with phenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can involve several key steps:

  • Formation of Imidazole Ring: : Starting from readily available precursors like benzylamines and aldehydes, the imidazole ring is formed via cyclization reactions.

  • Thioether Formation: : This involves the reaction of the imidazole derivative with a sulfur-containing compound under suitable conditions to form the thioether bond.

  • Ethylation: : Finally, the ethyl acetate group can be introduced through esterification reactions using ethyl chloroacetate.

Industrial Production Methods: On an industrial scale, optimization of these synthetic routes may include:

  • Continuous-Flow Reactors: : To enhance reaction efficiency and product yield.

  • Catalysis: : Use of catalysts to streamline reaction pathways and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate undergoes:

  • Oxidation: : Converting thioether to sulfoxide or sulfone under oxidizing conditions.

  • Reduction: : Reducing imidazole derivatives to generate more active forms.

  • Substitution: : Nucleophilic substitution on ethyl acetate moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: : Sodium ethoxide, Grignard reagents.

Major Products Formed: The products vary based on reaction conditions but include sulfoxides, sulfones, reduced imidazoles, and substituted acetates.

Chemistry

  • Catalysts: : Investigated for its role as a ligand in catalytic cycles.

  • Synthesis Intermediate: : Utilized in creating complex organic molecules.

Biology

  • Enzyme Inhibitors: : Potential inhibitor for enzymes with sulfur interaction.

Medicine

  • Drug Development: : Explored for its pharmacological properties, particularly in anti-inflammatory and anti-cancer agents.

Industry

  • Material Science: : Used in designing materials with specific chemical properties.

Comparison with Similar Compounds

Compared to other imidazole derivatives, ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is unique due to its trifluoromethyl group, which imparts significant electron-withdrawing effects, enhancing its reactivity and stability.

Similar Compounds Include

  • Ethyl 2-((5-phenyl-1H-imidazol-2-yl)thio)acetate: : Lacks trifluoromethyl group.

  • 2-((5-Phenyl-1H-imidazol-2-yl)thio)acetic acid: : Acetic acid instead of ethyl ester.

  • Phenyl imidazoles with various substitutions: : Differ in side groups and functionalization.

Properties

IUPAC Name

ethyl 2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c1-2-27-18(26)13-28-19-24-12-17(14-7-4-3-5-8-14)25(19)16-10-6-9-15(11-16)20(21,22)23/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHRMTRHILBNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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